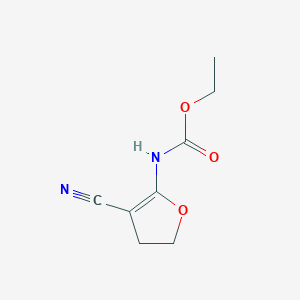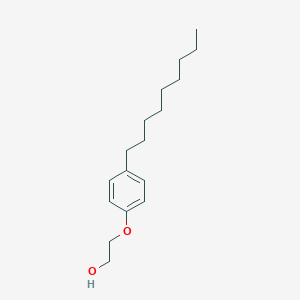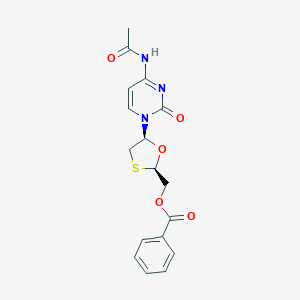
N-Acetyl O-Benzyl Lamivudine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of lamivudine isomers is a process that begins with benzoyloxyacetaldehyde and 1,4-dithiane-2,5-diol. The key steps in this synthesis involve the chlorination of oxathiolane lactol by SOCl2/DMF, followed by coupling with silylated N^4-acetylcytosine and subsequent deprotection. The synthesis yields two isomers, cis-(±) isomer 1 and trans-(±) isomer 2, with overall yields of 42.6% and 20.1%, respectively .
Molecular Structure Analysis
The molecular structure of N–((2–Acetylphenyl)carbamothioyl)benzamide has been thoroughly investigated. The compound's conformation is stabilized by various intermolecular and intramolecular hydrogen bonds. Detailed computational studies using Density Functional Theory (DFT) at the B3LYP level with a 6-311G(d,p) basis set have been conducted to compare the optimized molecular structure parameters with the experimental data obtained in the solid phase. The study also includes an analysis of the energy gap, global chemical reactivity descriptors, molecular electrostatic potential (MEP), Fukui functions, density of states (DoS), nonlinear optical (NLO) properties, and natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
The synthesis of N-aryl(phenoxy, benzylidene)acetyl-1,4-benzoquinone monoimines involves the reaction of aminophenols with various arylacetyl, phenoxyacetyl, and cinnamoyl chlorides. This reaction takes place in dimethylformamide-acetic acid in the presence of anhydrous sodium acetate. The structural parameters of the synthesized products were determined, and their probable biological activity was assessed .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their molecular structure analysis. The intermolecular interactions and their energies have been evaluated using Hirshfeld surface and energy framework analyses. These analyses provide insight into the stability and reactivity of the compounds. Additionally, the molecular docking investigations suggest potential inhibitory effects against the COVID-19 coronavirus's primary protease, indicating the biological relevance of the synthesized compound .
Wissenschaftliche Forschungsanwendungen
Anti-Hepatitis B Virus Activity
Research indicates that derivatives of Matijing-Su (MTS, N-(N-benzoyl-l-phenylalanyl)-O-acetyl-L-phenylalanol), a compound related to N-Acetyl O-Benzyl Lamivudine, have shown promising anti-Hepatitis B virus (HBV) activity. For instance, certain compounds exhibited better inhibition on the replication of HBV DNA compared to lamivudine, a known anti-HBV agent (Qiu et al., 2011). Similarly, another study confirmed the significant anti-HBV activities of Matijing-Su derivatives (Xu et al., 2009).
Analytical Method Development
In the realm of analytical chemistry, efforts have been made to develop methods for the estimation of lamivudine in biological samples. A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for lamivudine in rabbit plasma, demonstrating its applicability for pharmacokinetic studies (Singh et al., 2011). Additionally, a spectrophotometric method for assaying lamivudine has been developed, which is applicable in the analysis of commercially available lamivudine tablets (Madu et al., 2011).
Electrochemical Evaluation
Electrochemical methods have been proposed to determine lamivudine levels in serum and pharmaceutical formulations, highlighting the importance of such techniques in drug monitoring and quality control (Doğan et al., 2005).
Pharmaceutical Formulation
Research has also been conducted on the development of controlled release tablets using acetylated sago starch as a carrier for lamivudine. This work indicates the potential for improving drug delivery systems for lamivudine (Singh & Nath, 2013).
Clinical Studies
Several clinical studies have explored the efficacy and safety of lamivudine in various settings. For example, a one-year trial revealed substantial histologic improvement in many patients with chronic hepatitis B treated with lamivudine (Lai et al., 1998). Additionally, the emergence of lamivudine resistance in immunocompetent chronic hepatitis B patients has been documented, raising important considerations for treatment strategies (Honkoop et al., 1997).
Synthesis and Manufacturing
Innovations in the synthesis of lamivudine have also been a focus, with studies reporting continuous flow synthesis methods, potentially improving the manufacturing process (Mandala et al., 2017).
Hepatitis B Management
The National Institutes of Health provided insights into the management of hepatitis B, highlighting the role of lamivudine among other treatments (Sorrell et al., 2009).
Eigenschaften
IUPAC Name |
[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGJSLVQHXINJ-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl O-Benzyl Lamivudine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

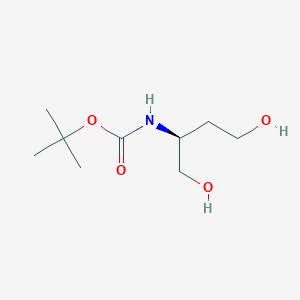
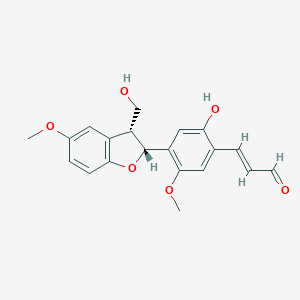
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
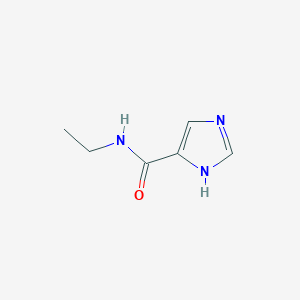

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
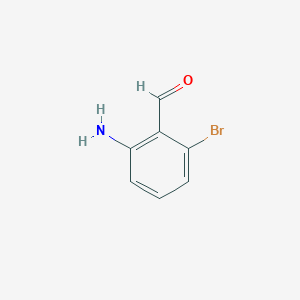
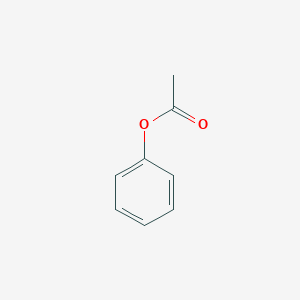
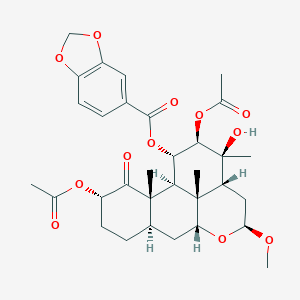
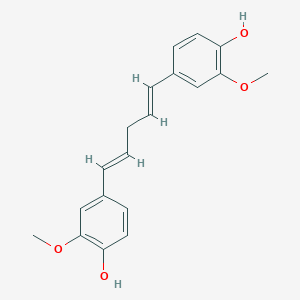
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
